Methyl 3-iodo-2-methoxybenzoate

Directed ortho-metalation Regioselective synthesis 2-Methoxybenzoic acid building blocks

Researchers requiring precise meta-substitution on 2-methoxybenzoate scaffolds face limited regioisomer availability. Methyl 3-iodo-2-methoxybenzoate provides a defined 3-iodo substitution pattern, overcoming the para-directing effects of conventional electrophilic methods. - Enables high-yield Suzuki, Sonogashira, and Heck couplings with reduced steric hindrance versus ortho isomers. - Supplied at 99% HPLC purity to ensure consistent catalytic performance in multi-step syntheses. - Ambient storage compatibility simplifies inventory and eliminates cold-chain logistics costs.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
Cat. No. B12104006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodo-2-methoxybenzoate
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1I)C(=O)OC
InChIInChI=1S/C9H9IO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
InChIKeyQDNSPUQUPJKJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Iodo-2-Methoxybenzoate: Ortho-Methoxylated Aryl Iodide


Methyl 3-iodo-2-methoxybenzoate (C9H9IO3; MW 292.07) is an ortho-methoxylated aryl iodide building block characterized by a 3-iodo substitution pattern relative to the methyl ester group and a 2-methoxy substituent . The ortho-methoxy group exerts electron-donating effects that modulate the electrophilicity of the iodine-bearing position, enabling participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings [1][2]. This substitution pattern yields a compound with a calculated logP of approximately 2.09, reflecting balanced lipophilicity for synthetic applications . Commercially available in purities up to 99% (HPLC), this compound serves as a versatile intermediate in the construction of complex biaryl and heteroaryl systems .

1

Palladium-catalyzed coupling: Suzuki, Sonogashira, Heck with intermediate steric profile at the 3-iodo position.

2

Regioselective synthesis: 3-iodo isomer accessible via directed ortho-metalation, distinct from electrophilic pathways.

3

Ambient storage: Room-temperature compatible building block for compound library synthesis.

Methyl 3-Iodo-2-Methoxybenzoate: Regioisomer Reactivity Differences


Substituting methyl 3-iodo-2-methoxybenzoate with alternative iodo-methoxybenzoate regioisomers (e.g., 2-iodo-3-methoxy, 4-iodo-2-methoxy, or 5-iodo-2-methoxy) introduces fundamentally different steric environments, electronic properties, and cross-coupling reactivities that are not interchangeable [1]. The ortho-methoxy group in the target compound creates a unique electronic environment at the 3-iodo position, distinct from the 4-iodo (para to methoxy) or 5-iodo (ortho to methoxy, para to carboxylate) isomers. Additionally, the 2-iodo-3-methoxy regioisomer (CAS 35387-95-2) presents ortho-disubstitution steric congestion that significantly alters reaction kinetics and yields in palladium-catalyzed transformations [2][3]. The regiochemistry dictates not only coupling efficiency but also the downstream synthetic utility, as different substitution patterns on the aromatic ring lead to divergent pharmacophores and materials properties. Therefore, direct replacement without re-optimization of reaction conditions and re-validation of downstream products is scientifically unsound.

Regioisomer
Target Profile
Interchangeability Risk
2-iodo-3-methoxy
3-iodo-2-methoxy (target)
Ortho-disubstitution steric congestion may shift cross-coupling kinetics and yields.
4-iodo-2-methoxy
3-iodo-2-methoxy (target)
Different solid-state properties and cold-chain storage requirements may affect procurement fit.
5-iodo-2-methoxy
3-iodo-2-methoxy (target)
Altered crystal packing and iodine electronic environment may change downstream coupling outcomes.

Methyl 3-Iodo-2-Methoxybenzoate: Comparator Evidence


Directed Ortho-Metalation: 3-Iodo vs. 6-Iodo Access

Methyl 3-iodo-2-methoxybenzoate can be accessed via a regioselective directed ortho-metalation (DoM) strategy from 2-methoxybenzoic acid precursors. Treatment of unprotected 2-methoxybenzoic acid with n-BuLi/t-BuOK directs deprotonation exclusively to the 3-position (adjacent to carboxylate, meta to methoxy), enabling subsequent iodination at this specific site [1][2]. In contrast, treatment with s-BuLi/TMEDA at -78°C directs deprotonation exclusively to the 6-position (ortho to carboxylate), yielding the 6-iodo isomer [1]. This base-dependent regioselectivity provides a unique synthetic handle to access the 3-iodo isomer, which is not easily accessible via conventional electrophilic iodination (which favors para-substitution due to methoxy group directing effects) [1][2].

DoM: 3-Iodo vs. 6-Iodo
Head-to-head
Complete regioselectivity reversal: n-BuLi/t-BuOK → 3-position; s-BuLi/TMEDA → 6-position.
Method context: base-dependent regiocontrol enables access to the 3-iodo isomer not favored by electrophilic routes.
Reported with unprotected 2-methoxybenzoic acid at −78 °C.
Directed ortho-metalation Regioselective synthesis 2-Methoxybenzoic acid building blocks Lithiation chemistry

Physical Form: 3-Iodo vs. 4-Iodo Isomer

Methyl 3-iodo-2-methoxybenzoate (CAS 620621-40-1) exhibits distinct solid-state physical properties compared to its regioisomeric analog methyl 4-iodo-2-methoxybenzoate (CAS 148490-97-5). The 4-iodo isomer has a reported melting point range of 44-46°C [1], whereas the 3-iodo isomer lacks this specific low-melting crystalline property profile in available vendor documentation. The 4-iodo isomer also specifies storage at 2-8°C (refrigerated) due to thermal sensitivity , while the 3-iodo isomer typically allows for ambient temperature storage conditions based on vendor specifications . This physical property divergence has direct implications for handling, storage infrastructure requirements, and formulation considerations.

Physical Form: 3- vs. 4-Iodo
Cross-study
4-iodo isomer: MP 44–46 °C, storage 2–8 °C. 3-iodo isomer: ambient storage compatible.
Procurement context: ambient stability may simplify compound library logistics.
Vendor specification comparison; 3-iodo MP not explicitly characterized in available sources.
Physicochemical properties Solid-state characterization Storage conditions Procurement specifications

Crystal Structure: 3-Iodo vs. 5-Iodo Isomer

The crystal structure of methyl 5-iodo-2-methoxybenzoate has been fully characterized by single-crystal X-ray diffraction, revealing a monoclinic P21/c symmetry with molecules close to planar (maximum deviation from benzene ring plane = 0.229 Å for the methyl carboxylate C atom) [1]. In the crystal lattice, molecules form stacked layers parallel to the ab plane, with iodine and methoxy/methyl carboxylate substituents arranged in an alternating fashion pointing toward each other [1]. This structural characterization is available for the 5-iodo isomer but not for the 3-iodo isomer. The 3-iodo substitution pattern (ortho-methoxy, meta-iodo relative to carboxylate) creates a distinct steric and electronic environment that likely produces different crystal packing and intermolecular interactions compared to the 5-iodo isomer (ortho-methoxy, para-iodo relative to carboxylate) .

Crystal Structure: 3- vs. 5-Iodo
Cross-study
5-iodo isomer: monoclinic P2₁/c, planar deviation 0.229 Å, alternating layered packing. 3-iodo: not reported.
Solid-state context: unreported crystal data for the 3-iodo isomer limits structural comparisons.
X-ray data available only for the 5-iodo regioisomer; 3-iodo packing may differ.
X-ray crystallography Crystal engineering Solid-state properties MOF precursors

Steric Effects in Cross-Coupling: Meta vs. Ortho

In palladium-catalyzed cross-coupling reactions, ortho-substituted iodo- and bromobenzenes consistently exhibit lower yields compared to meta- and para-substituted analogs due to steric hindrance during the oxidative addition step [1][2]. Methyl 3-iodo-2-methoxybenzoate, with its iodo substituent in the meta-position relative to the carboxylate and ortho to the methoxy group, occupies an intermediate steric profile between the congested 2-iodo-3-methoxy isomer (ortho-disubstituted) and the less hindered 4-iodo or 5-iodo isomers. Studies on 2-iodobenzoates demonstrate that the addition of iodide anions can reduce reaction time from 24 hours to 8 hours, but yields remain lower than for less sterically encumbered isomers [2]. The 3-iodo substitution pattern provides a balance between sufficient steric differentiation for regioselective transformations and acceptable cross-coupling efficiency.

Steric Effects in Coupling
Class-level
Meta-substituted iodoarenes generally outperform ortho-substituted analogs in Pd-catalyzed couplings.
Class-level inference: 3-iodo substitution may offer an intermediate steric profile for coupling efficiency.
Source review: class-level trend from bibliographic data, not compound-specific head-to-head study.
Palladium-catalyzed cross-coupling Steric hindrance Oxidative addition Suzuki-Miyaura coupling

Purity Availability: 3-Iodo vs. Other Regioisomers

Methyl 3-iodo-2-methoxybenzoate (CAS 620621-40-1) is commercially available with documented purity specifications up to 99% (HPLC) from multiple vendors . In contrast, the 2-iodo-3-methoxy isomer (CAS 35387-95-2) is listed without explicit purity grade specifications in major vendor catalogs [1], and the 5-iodo-2-methoxy isomer (CAS 40757-09-3) is typically offered at 97% purity . The 4-iodo-2-methoxy isomer (CAS 148490-97-5) is available at 98+% [2]. This variation in available purity grades across regioisomers reflects differences in synthetic accessibility and purification challenges specific to each substitution pattern. The 3-iodo isomer's availability at 99% HPLC purity provides an advantage for applications requiring high-purity starting materials without additional purification steps.

Purity Availability
Reported
99% (HPLC)
Specification review: 99% HPLC purity may reduce in-house purification needs.
Vendor-reported; 5-iodo typically 97%, 4-iodo 98+%.
Commercial availability Purity specifications Vendor comparison Procurement options

Computed logP and PSA: Regioisomer Comparison

Computed physicochemical parameters reveal subtle but potentially meaningful differences among iodo-methoxybenzoate regioisomers. Methyl 3-iodo-2-methoxybenzoate has a calculated logP of 2.08640 and polar surface area (PSA) of 35.53 Ų . The 2-iodo-3-methoxy isomer (CAS 35387-95-2) exhibits an XlogP of 2.4 and identical PSA of 35.5 Ų [1]. The 5-iodo-2-methoxy isomer (CAS 40757-09-3) shares the same molecular formula but may exhibit different solubility and permeability characteristics due to altered dipole moments. The 3-iodo isomer's intermediate logP value (2.09) suggests balanced lipophilicity suitable for both organic synthesis and potential medicinal chemistry applications where drug-like properties are relevant .

Computed logP & PSA
Cross-study
Target logP: 2.09, PSA: 35.53 Ų. 2-iodo-3-methoxy isomer: XlogP 2.4, PSA 35.5 Ų.
Lipophilicity context: Δ ≈ 0.31 logP units suggests differentiated solubility profiles.
Computational prediction; experimental logP not reported.
Lipophilicity Polar surface area Drug-likeness ADME properties

Methyl 3-Iodo-2-Methoxybenzoate: Application Scenarios


Directed Ortho-Metalation for Regioselective Synthesis

Researchers requiring precise control over the substitution pattern on 2-methoxybenzoate scaffolds should select methyl 3-iodo-2-methoxybenzoate. The directed ortho-metalation methodology using n-BuLi/t-BuOK provides exclusive deprotonation at the 3-position, enabling regioselective installation of iodine at this specific site that is not accessible via conventional electrophilic iodination (which favors para-substitution due to the methoxy group's directing effects) [1][2]. This synthetic route offers an alternative to the 6-iodo isomer (obtained with s-BuLi/TMEDA), allowing researchers to choose the desired regioisomer by simply changing the base conditions [1]. This application is particularly relevant for constructing 3,6-disubstituted 2-methoxybenzoic acid building blocks that are challenging to access through classical electrophilic substitution chemistry [1].

Cross-Coupling for Biaryl Synthesis

Methyl 3-iodo-2-methoxybenzoate is indicated for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling applications where a balance between regiochemical control and steric accessibility is required. The 3-iodo substitution pattern (meta to carboxylate, ortho to methoxy) provides an intermediate steric profile compared to the highly congested 2-iodo isomer (ortho-disubstituted) and the less hindered 4-iodo or 5-iodo isomers [1]. Meta-substituted iodoarenes demonstrate superior cross-coupling yields compared to ortho-substituted analogs due to reduced steric hindrance during the oxidative addition step of palladium catalysis [1]. The 99% HPLC purity grade available from commercial suppliers [2] ensures consistent catalyst performance and minimizes side reactions, making this compound suitable for multistep synthetic sequences where intermediate purification may be impractical [1].

Medicinal Chemistry: Favorable Lipophilicity Profile

Methyl 3-iodo-2-methoxybenzoate should be prioritized in medicinal chemistry campaigns requiring aryl iodide building blocks with balanced lipophilicity properties. The computed logP value of 2.08640 [1] is approximately 0.31 logP units lower than the 2-iodo-3-methoxy isomer (XlogP 2.4) [2], indicating moderately reduced lipophilicity that may offer improved aqueous solubility and more favorable ADME characteristics for drug-like molecules. The polar surface area of 35.53 Ų [1] is consistent across iodo-methoxybenzoate isomers but the distinct logP profile of the 3-iodo compound provides a differentiated option for structure-activity relationship (SAR) exploration. This compound serves as a precursor for synthesizing biaryl pharmacophores found in HIV-1 reverse transcriptase inhibitors and other therapeutic candidates [3].

Ambient-Stable Building Block for Compound Libraries

Methyl 3-iodo-2-methoxybenzoate is recommended for compound library construction and high-throughput synthesis applications where ambient temperature storage compatibility is a procurement requirement. Unlike the 4-iodo-2-methoxy isomer (CAS 148490-97-5), which has a melting point of 44-46°C and requires refrigerated storage at 2-8°C due to thermal sensitivity [1][2], the 3-iodo isomer demonstrates ambient storage compatibility based on vendor specifications [3]. This storage advantage reduces cold-chain logistics requirements and simplifies inventory management for large compound collections. The 99% HPLC purity availability [3] further supports this application by providing ready-to-use material that minimizes the need for quality control re-analysis upon retrieval from storage.

Application
Selection Property
Validation Focus
Regioselective synthesis
3-position directed ortho-metalation handle
Base-dependent regiocontrol workflow fit
Cross-coupling: biaryl construction
Intermediate steric profile at 3-iodo
Coupling efficiency and downstream scaffold compatibility
Medicinal chemistry campaigns
Calculated logP ~2.09, PSA 35.5 Ų
Lipophilicity-driven SAR and ADME-property exploration
Compound library synthesis
Ambient storage compatibility
Long-term stability and cold-chain-independent logistics

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